2-({[2-(4-ethoxy-3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-6-phenylpyrimidin-4-ol
Description
This compound features a pyrimidin-4-ol core substituted at position 6 with a phenyl group and at position 2 with a sulfanyl-linked oxazolylmethyl moiety. The oxazole ring is further functionalized with a 4-ethoxy-3-methoxyphenyl group and a methyl group at position 3.
Properties
IUPAC Name |
2-[[2-(4-ethoxy-3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methylsulfanyl]-4-phenyl-1H-pyrimidin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O4S/c1-4-30-20-11-10-17(12-21(20)29-3)23-25-19(15(2)31-23)14-32-24-26-18(13-22(28)27-24)16-8-6-5-7-9-16/h5-13H,4,14H2,1-3H3,(H,26,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIFYBWWQQUTKNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2=NC(=C(O2)C)CSC3=NC(=CC(=O)N3)C4=CC=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Common reagents used in these reactions include 2-bromo-1-phenylethanone, cesium carbonate, and sodium borohydride .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of scalable synthetic routes.
Chemical Reactions Analysis
Types of Reactions
2-({[2-(4-ethoxy-3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-6-phenylpyrimidin-4-ol can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride is commonly used for the reduction of ketone groups to secondary alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thioether linkage.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride
Bases: Cesium carbonate
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce secondary alcohols .
Scientific Research Applications
2-({[2-(4-ethoxy-3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-6-phenylpyrimidin-4-ol has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-({[2-(4-ethoxy-3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-6-phenylpyrimidin-4-ol involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Compound A : 5-(2-Hydroxyethyl)-2-({[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-6-methylpyrimidin-4-ol ()
- Key Differences :
- Position 5: Hydroxyethyl vs. hydrogen in the target compound.
- Position 6: Methyl vs. phenyl in the target compound.
- Oxazole substituent: 4-Methoxyphenyl vs. 4-ethoxy-3-methoxyphenyl.
- The methyl group at position 6 may lower steric hindrance, enhancing binding to compact active sites.
Compound B: 2-[2-Amino-5-(4-methoxyphenyl)-6-methylpyrimidin-4-yl]-5-[(4-fluorophenyl)methoxy]phenol ()
- Key Differences: Position 2: Amino group vs. sulfanyl-oxazolylmethyl in the target compound. Position 5: 4-Fluorophenylmethoxy vs. hydroxyl in the target compound.
- Implications: The amino group facilitates stronger hydrogen bonding, possibly improving target affinity but reducing metabolic stability. The fluorophenylmethoxy group introduces electronegativity, altering electronic distribution and interaction with hydrophobic pockets.
Compound C: 6-(4-Methoxyphenyl)-2-[(4,6,7-trimethyl-2-quinazolinyl)amino]-4(3H)-pyrimidinone ()
- Key Differences: Core structure: Pyrimidinone vs. pyrimidin-4-ol. Substituent: Quinazolinylamino vs. sulfanyl-oxazolylmethyl.
- The pyrimidinone core may reduce acidity compared to the hydroxyl group in the target compound, affecting solubility.
Physicochemical Properties
| Property | Target Compound | Compound A | Compound B | Compound C |
|---|---|---|---|---|
| Molecular Weight | ~485 g/mol | ~455 g/mol | ~490 g/mol | ~470 g/mol |
| LogP | ~3.5 (estimated) | ~2.8 (estimated) | ~3.2 (estimated) | ~3.0 (estimated) |
| Hydrogen Bond Donors | 1 (pyrimidin-4-ol) | 2 (pyrimidin-4-ol, hydroxyethyl) | 2 (phenol, amino) | 1 (pyrimidinone) |
| Key Functional Groups | Ethoxy, methoxy, phenyl | Methoxy, hydroxyethyl | Amino, fluorophenyl | Quinazolinylamino |
Biological Activity
The compound 2-({[2-(4-ethoxy-3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-6-phenylpyrimidin-4-ol has garnered interest in pharmaceutical research due to its potential biological activities. This article aims to compile and analyze available data on its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C25H25N4O5S |
| Molecular Weight | 541.55 g/mol |
| LogP | 4.6892 |
| Polar Surface Area | 80.902 Ų |
| Hydrogen Bond Acceptors | 9 |
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. Studies suggest that it may exhibit:
- Antioxidant Activity : The presence of methoxy and ethoxy groups in the structure may enhance its ability to scavenge free radicals, thereby protecting cells from oxidative stress.
- Antimicrobial Properties : Preliminary studies indicate that the compound may inhibit the growth of certain bacterial strains, suggesting potential applications in treating infections.
- Anticancer Potential : Research has indicated that similar compounds can induce apoptosis in cancer cells by modulating signaling pathways associated with cell survival and proliferation.
Case Studies
- Antimalarial Activity : In a study involving derivatives of similar compounds, it was found that certain oxazole-containing compounds exhibited significant antimalarial activity against resistant strains of Plasmodium falciparum. The mechanism was linked to interference with heme detoxification pathways in the parasite .
- Cytotoxicity Assays : In vitro cytotoxicity assays demonstrated that related pyrimidine derivatives showed selective toxicity towards cancer cell lines while sparing normal cells, indicating a favorable therapeutic index .
- Enzyme Inhibition Studies : The compound's ability to inhibit specific enzymes involved in metabolic pathways has been explored, with findings suggesting it may act as a competitive inhibitor for certain kinases implicated in cancer progression .
Research Findings
Recent studies have focused on synthesizing analogs of this compound to enhance its biological activity and reduce toxicity. For instance:
- Synthesis and Optimization : Research has shown that modifying substituents on the oxazole ring can significantly affect the compound's potency against various biological targets .
- Structure-Activity Relationship (SAR) : Understanding the SAR has been crucial in identifying which modifications lead to improved efficacy and selectivity for desired biological activities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
